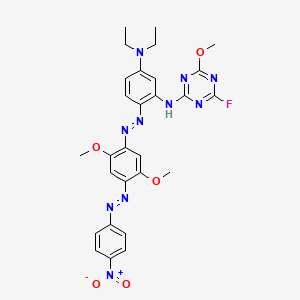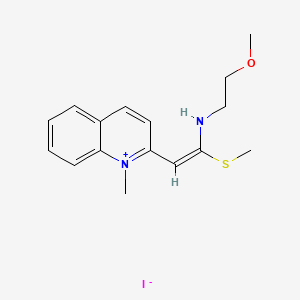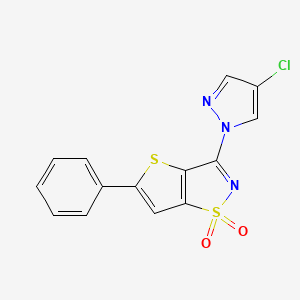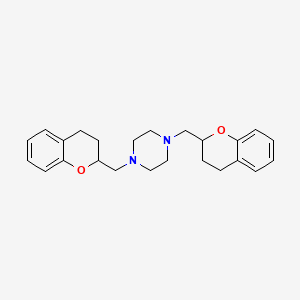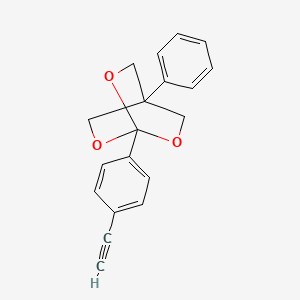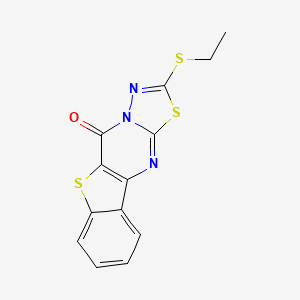
(2S,9aS)-2,8-diamino-3,6-dibromo-5,10-dihydroxy-2,9a-dihydroanthracene-1,9-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,9aS)-2,8-diamino-3,6-dibromo-5,10-dihydroxy-2,9a-dihydroanthracene-1,9-dione is a complex organic compound with a unique structure characterized by multiple functional groups, including amino, bromo, and hydroxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,9aS)-2,8-diamino-3,6-dibromo-5,10-dihydroxy-2,9a-dihydroanthracene-1,9-dione typically involves multi-step organic reactions. One common synthetic route includes the bromination of an anthracene derivative followed by amination and hydroxylation reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
(2S,9aS)-2,8-diamino-3,6-dibromo-5,10-dihydroxy-2,9a-dihydroanthracene-1,9-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The bromo groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include quinones, primary amines, and substituted anthracene derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Chemistry
In chemistry, (2S,9aS)-2,8-diamino-3,6-dibromo-5,10-dihydroxy-2,9a-dihydroanthracene-1,9-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it a valuable tool for investigating cellular processes and pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Its interactions with specific molecular targets may lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
作用机制
The mechanism of action of (2S,9aS)-2,8-diamino-3,6-dibromo-5,10-dihydroxy-2,9a-dihydroanthracene-1,9-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- (2S,9aS)-3-(dec-3-en-2-ylidene)-octahydro-1H-quinolizine-2-ol
- 16-alpha-hydroxyprednisolone
Uniqueness
Compared to similar compounds, (2S,9aS)-2,8-diamino-3,6-dibromo-5,10-dihydroxy-2,9a-dihydroanthracene-1,9-dione stands out due to its unique combination of functional groups and structural features
属性
分子式 |
C14H10Br2N2O4 |
|---|---|
分子量 |
430.05 g/mol |
IUPAC 名称 |
(2S,9aS)-2,8-diamino-3,6-dibromo-5,10-dihydroxy-2,9a-dihydroanthracene-1,9-dione |
InChI |
InChI=1S/C14H10Br2N2O4/c15-4-1-3-7(14(22)10(4)18)13(21)8-6(17)2-5(16)12(20)9(8)11(3)19/h1-2,7,10,19-20H,17-18H2/t7-,10+/m0/s1 |
InChI 键 |
YSNKZCWOUZJKNU-OIBJUYFYSA-N |
手性 SMILES |
C1=C([C@H](C(=O)[C@H]2C1=C(C3=C(C2=O)C(=CC(=C3O)Br)N)O)N)Br |
规范 SMILES |
C1=C(C(C(=O)C2C1=C(C3=C(C2=O)C(=CC(=C3O)Br)N)O)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


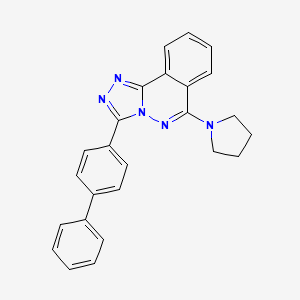
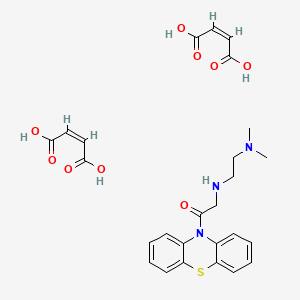
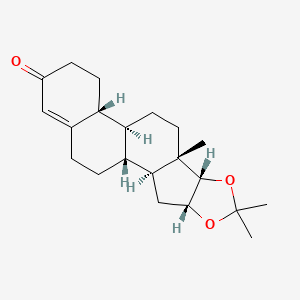
![9-(2-chlorophenyl)-N-cyclohexyl-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12726073.png)
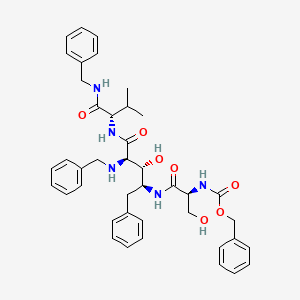

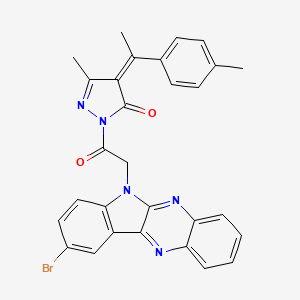
![9-(2-chlorophenyl)-3-methyl-N-(3,4,5-trimethoxyphenyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12726095.png)
